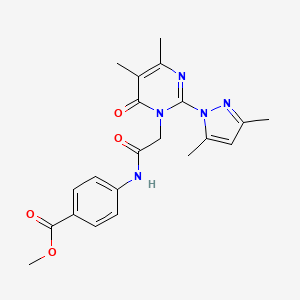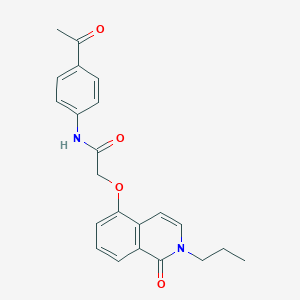![molecular formula C20H18N2O4 B11248842 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11248842.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a pyrrolidinone ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by the reaction of a suitable amine with a γ-lactone, followed by cyclization.
Coupling Reactions: The final step involves coupling the benzofuran and pyrrolidinone intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen, antiviralen und antikanzerogenen Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann durch Bindung an Enzyme oder Rezeptoren wirken, wodurch deren Aktivität moduliert wird. Die genauen Pfade und Zielstrukturen können je nach dem spezifischen biologischen Kontext und den in der Verbindung vorhandenen funktionellen Gruppen variieren.
Ähnliche Verbindungen:
- N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamid
- N-[1-(3-Hydroxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamid
Vergleich:
- Strukturelle Unterschiede: Die Position und Art der Substituenten am Phenylring können die Eigenschaften der Verbindung erheblich beeinflussen.
- Biologische Aktivität: Variationen in Substituenten können zu Unterschieden in der biologischen Aktivität führen, wie z. B. erhöhte oder verringerte Potenz gegen bestimmte Zielstrukturen.
- Chemische Reaktivität: Verschiedene Substituenten können die Reaktivität der Verbindung in chemischen Reaktionen verändern, was die Arten von Derivaten beeinflusst, die synthetisiert werden können.
Dieser detaillierte Artikel bietet eine umfassende Übersicht über N-[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamid, einschließlich seiner Einführung, Herstellungsmethoden, chemischen Reaktionen, Anwendungen in der wissenschaftlichen Forschung, Wirkmechanismus und Vergleich mit ähnlichen Verbindungen
Wirkmechanismus
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
- N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
- N-[1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly affect the compound’s properties.
- Biological Activity: Variations in substituents can lead to differences in biological activity, such as increased or decreased potency against specific targets.
- Chemical Reactivity: Different substituents can alter the compound’s reactivity in chemical reactions, influencing the types of derivatives that can be synthesized.
This detailed article provides a comprehensive overview of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C20H18N2O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-7-4-6-15(11-16)22-12-14(10-19(22)23)21-20(24)18-9-13-5-2-3-8-17(13)26-18/h2-9,11,14H,10,12H2,1H3,(H,21,24) |
InChI-Schlüssel |
PQXURCZOMBLJEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B11248762.png)
![ethyl 2-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11248764.png)

![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11248790.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11248797.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11248800.png)
![4-bromo-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11248802.png)

![4-chloro-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11248819.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11248826.png)

![N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B11248840.png)
![1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248845.png)
![N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B11248846.png)
